4-[4-(bromomethyl)phenoxy]benzonitrile
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Overview
Description
4-[4-(bromomethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a brominated derivative of benzonitrile and is often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromomethyl and phenoxy groups, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(bromomethyl)phenoxy]benzonitrile typically involves the bromination of 4-(hydroxymethyl)benzonitrile. One common method includes the reaction of 4-(hydroxymethyl)benzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(hydroxymethyl)benzonitrile in a suitable solvent like acetonitrile.
- Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter off the precipitated succinimide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(bromomethyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-[4-(bromomethyl)phenoxy]benzonitrile is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[4-(bromomethyl)phenoxy]benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)benzonitrile: Similar structure but lacks the phenoxy group, making it less versatile in certain reactions.
4-(hydroxymethyl)benzonitrile: Precursor to 4-[4-(bromomethyl)phenoxy]benzonitrile, used in similar synthetic applications.
4-(4-bromophenoxy)benzonitrile: Similar compound with a bromine atom on the phenoxy ring, used in different synthetic pathways.
Uniqueness
This compound is unique due to the presence of both bromomethyl and phenoxy groups, which provide a combination of reactivity and stability
Properties
CAS No. |
321337-61-5 |
---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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